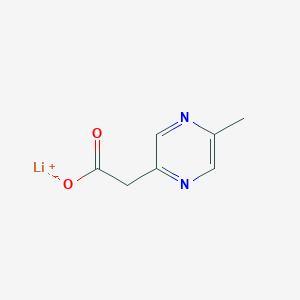

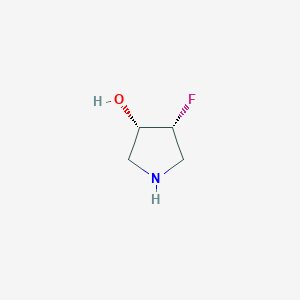

1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their potential biological activities. In the context of 1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid, although not directly synthesized in the provided studies, related compounds have been developed. For instance, a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their biological activities, particularly as potential antidepressant agents . Similarly, structural modifications of imidazole derivatives have been made to improve pharmacokinetic and toxicological profiles, as seen in the development of a 5-lipoxygenase inhibitor . These studies indicate that the synthesis of imidazole derivatives often involves careful consideration of the substituents to achieve desired biological properties.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. X-ray crystallography has been used to confirm the structure of synthesized compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, which features an intramolecular hydrogen bond . Similarly, the structure of a new imidazole derivative was elucidated, and its stability and charge transfer were analyzed using frontier molecular orbital calculations . These analyses are essential for understanding how structural features influence the biological activity of imidazole derivatives.

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can be influenced by the presence of substituents on the imidazole ring. For example, the molecular electrostatic surface analysis of a bromophenyl-fluoromethylphenyl-diphenyl-imidazole compound revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which could affect its reactivity . The chemical reactions of these compounds are often studied in the context of their biological applications, such as their binding to target proteins or their antiproliferative effects against cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as lipophilicity and metabolic stability, are important for their biological efficacy. For instance, the lipophilicity and metabolic stability of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were determined using micellar electrokinetic chromatography and a human liver microsomes model . These properties are critical for the pharmacokinetic behavior of the compounds and can influence their potential as therapeutic agents.

Case Studies

The provided papers include case studies where synthesized imidazole derivatives were evaluated for their biological activities. For example, compound 9 from the first study showed potential antidepressant effects in a forced swim test in mice and had greater antianxiety effects than the reference drug diazepam . Another study found that a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters exhibited significant antiproliferative effects against breast cancer cell lines, with one derivative being particularly potent . These case studies demonstrate the therapeutic potential of imidazole derivatives and the importance of their structural and chemical properties in determining their biological activities.

Applications De Recherche Scientifique

1. Imaging Agents in Nuclear Medicine

1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid derivatives, such as 2-[(18)F]fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate, are being explored as potential imaging agents in nuclear medicine. These compounds have shown promise for adrenocortical imaging due to their specific binding properties and favorable organ uptake ratios, indicating potential in diagnosing and managing adrenal gland disorders (Erlandsson et al., 2009).

2. Automated Synthesis for Clinical Research

Automated synthesis methods using platforms like TRACERLab FXFN have been developed for 1-(2-Fluoroethyl)-1H-imidazole-5-carboxylate analogs. This approach enhances the accessibility of these compounds for clinical research, particularly in positron emission tomography (PET) imaging (Rahman et al., 2010).

3. Anti-Breast Cancer Agents

Imidazole carboxylic acids, closely related to 1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid, have demonstrated significant antiproliferative effects against breast cancer cell lines. These compounds, due to their structural similarities, could provide insights into developing more effective cancer therapeutics (Karthikeyan et al., 2017).

4. Chemical Synthesis and Crystal Structure Studies

Studies have been conducted on the synthesis and molecular structures of compounds related to 1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid, contributing to a better understanding of their chemical properties and potential applications in various fields, including pharmaceuticals and material sciences (Richter et al., 2023).

5. Angiotensin II Receptor Antagonists

Imidazole-5-carboxylic acids with specific substituents have been found to exhibit strong binding affinity to the angiotensin II receptor, indicating potential applications in developing treatments for conditions like hypertension (Yanagisawa et al., 1996).

Propriétés

IUPAC Name |

3-(2-fluoroethyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c7-1-2-9-4-8-3-5(9)6(10)11/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBRMUVAZNEYLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)CCF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one](/img/structure/B3002992.png)

![4-ethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B3002998.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3003002.png)

![3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B3003005.png)

![[1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine](/img/structure/B3003012.png)